molecular formula C28H28N4O2 B2504466 N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941909-92-8

N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2504466
CAS No.: 941909-92-8
M. Wt: 452.558
InChI Key: ORAWMIWDXMWJOX-UHFFFAOYSA-N
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Description

N-Benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 941909-92-8) is a synthetic small molecule with a molecular formula of C28H28N4O2 and a molecular weight of 452.55 g/mol. This chemical features a hybrid structure incorporating quinoline, phenylpiperazine, and benzyl acetamide pharmacophores, a scaffold known to exhibit diverse biological activities in scientific research . The quinoline core is a privileged structure in medicinal chemistry, extensively investigated for its broad spectrum of pharmacological potential . The specific incorporation of a piperazine-phenylacetamide linkage within a molecular scaffold is a strategy explored in drug discovery to enhance interaction with biological targets, as demonstrated in the design of potent α-glucosidase inhibitors . Furthermore, structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown significant activity in preclinical models of epilepsy, specifically in the maximal electroshock (MES) and psychomotor seizure (6-Hz) tests, suggesting potential for central nervous system applications . Another closely related piperazine acetamide compound, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, has been identified as a modulator of TRPC6-dependent calcium channels, demonstrating neuroprotective properties and the ability to stabilize dendritic spines in hippocampal neurons under amyloid toxicity, indicating research value for neurodegenerative conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c33-27(29-20-22-8-3-1-4-9-22)21-34-25-13-7-10-23-14-15-26(30-28(23)25)32-18-16-31(17-19-32)24-11-5-2-6-12-24/h1-15H,16-21H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAWMIWDXMWJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the alkylation of 2-(4-phenylpiperazin-1-yl)quinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is primarily studied for its potential therapeutic effects:

  • Neurological Disorders : Research indicates that this compound may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission. This activity is particularly relevant for conditions like Alzheimer's disease.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .

Biological Interactions

The compound's structure allows it to interact with various biological macromolecules:

  • Protein Binding : It has been shown to bind to specific receptors and enzymes, modulating their activity and potentially leading to therapeutic effects .
  • Nucleic Acid Interactions : Studies are ongoing to evaluate how this compound affects nucleic acids, which could have implications in gene regulation and therapy .

Material Science

In addition to its biological applications, this compound is being explored for its utility in developing new materials:

  • Building Blocks for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in drug development and materials engineering .

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Acetylcholinesterase Inhibition

Another research effort focused on the compound's role as an acetylcholinesterase inhibitor. The study utilized various biochemical assays to demonstrate that this compound effectively enhances acetylcholine levels in neuronal cultures, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

The compound is compared below with two structurally related analogs from the evidence, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Molecular Comparisons

Compound 1 : 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide (CAS 941910-13-0)
  • Molecular Formula : C28H28N4O4
  • Molecular Weight : 484.5 g/mol
  • Key Features :
    • Piperazine Modification : A furan-2-carbonyl group replaces the phenyl group on the piperazine ring.
    • Acetamide Substituent : The benzyl group is substituted with a 4-methyl group.
  • The methylbenzyl group may slightly alter steric interactions in receptor binding .
Compound 2 : 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS 941909-27-9)
  • Molecular Formula : C31H33N3O2
  • Molecular Weight : 479.6 g/mol
  • Key Features :
    • Ring System : A benzyl-substituted piperidine replaces the 4-phenylpiperazine.
    • Acetamide Substituent : A 4-ethylphenyl group replaces the benzyl group.
  • The ethylphenyl group introduces greater hydrophobicity than the benzyl group in the target compound .
Target Compound : N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
  • Benzyl Acetamide: Unsubstituted benzyl group offers moderate lipophilicity.
  • Hypothesized Advantages : The phenylpiperazine moiety may enhance affinity for serotonin or dopamine receptors, as seen in related pharmacologically active compounds .

Physicochemical Property Analysis

Property Target Compound Compound 1 (CAS 941910-13-0) Compound 2 (CAS 941909-27-9)
Molecular Weight ~470–480 g/mol (estimated) 484.5 g/mol 479.6 g/mol
Polarity Moderate Higher (due to furan-carbonyl) Lower (piperidine + ethylphenyl)
Lipophilicity Moderate Reduced Increased
Structural Flexibility High (piperazine) Moderate Low (piperidine)

Biological Activity

N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimalarial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinoline core linked to a piperazine moiety, which is known for its diverse pharmacological effects. The structural formula can be represented as follows:

C22H25N3O\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}

This structure contributes to its interaction with biological targets, influencing its efficacy and potency.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of N-benzyl derivatives, showing promising results against Plasmodium falciparum strains. For instance, compounds with a piperazine attached to the quinolone core exhibited varying degrees of activity. The following table summarizes the EC50 values for selected compounds:

CompoundEC50 (nM)Target Strain
N-benzylpiperazinyl-4(1H)-quinolone16W2
N-phenylpiperazinyl-4(1H)-quinolone4.5W2
6-methyl-7-piperazinyl-4(1H)-quinolone0.44W2
6-methoxy-substituted analog~3-fold less potentTM90-C2B

These results indicate that modifications to the piperazine and quinolone structures can significantly affect antimalarial potency, with certain substitutions enhancing activity against specific strains .

Anticancer Activity

In addition to antimalarial effects, N-benzyl derivatives have been investigated for their anticancer properties. A study focusing on piperazine-based compounds revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • In vitro Studies : In one study, N-benzyl derivatives were tested against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values were reported as follows:
    Cell LineIC50 (µM)
    MCF70.39
    HepG20.46
    A5490.75
    These values indicate a significant cytotoxic effect of the compound on these cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Mechanistic Studies : The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression, including PI3K/Akt and NF-kB pathways. This multi-target approach may contribute to the selective toxicity observed in tumor cells compared to non-tumorigenic cells .

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